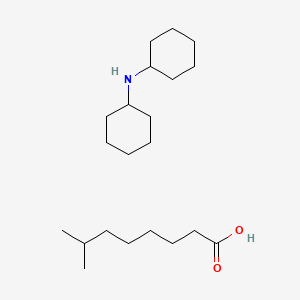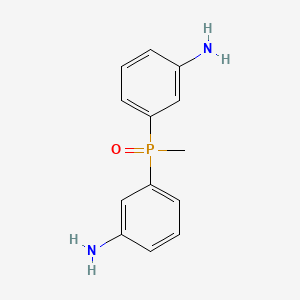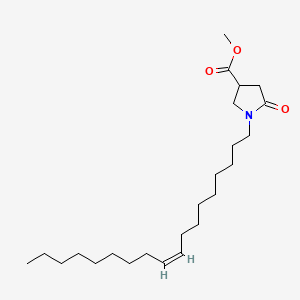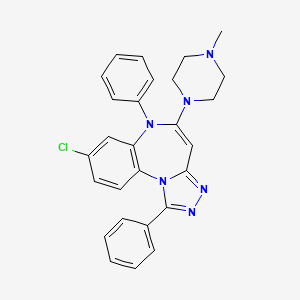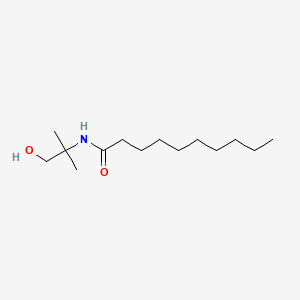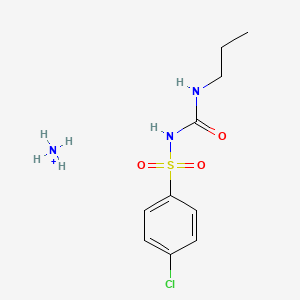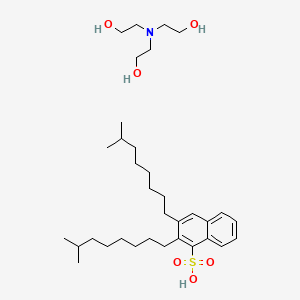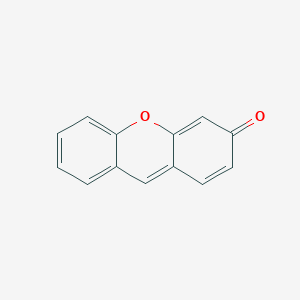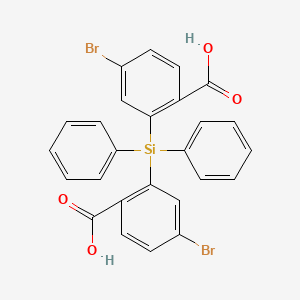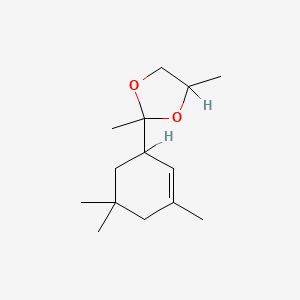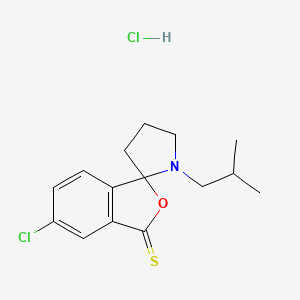
L-Cysteine, N-acetyl-S-(2-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2-oxopropyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with a suitable 2-oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(2-oxopropyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and by-products .
化学反应分析
Types of Reactions
L-Cysteine, N-acetyl-S-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl and 2-oxopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Cysteine, N-acetyl-S-(2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions and as a mucolytic agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
作用机制
The mechanism of action of L-Cysteine, N-acetyl-S-(2-oxopropyl)- involves its ability to act as a precursor to glutathione, a major antioxidant in the body. The compound is deacetylated to release L-cysteine, which then participates in the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress. Additionally, the thiol group in the compound can directly scavenge reactive oxygen species .
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A closely related compound with similar antioxidant properties.
L-Cysteine: The parent amino acid, which lacks the acetyl and 2-oxopropyl groups.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another derivative with different substituents on the sulfur atom.
Uniqueness
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is unique due to the presence of both the acetyl and 2-oxopropyl groups, which confer distinct chemical properties and potential biological activities. Its ability to act as a precursor to glutathione and its potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
CAS 编号 |
45122-45-0 |
|---|---|
分子式 |
C8H13NO4S |
分子量 |
219.26 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-oxopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
InChI 键 |
JFQPXTZHEPZZHC-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)CSC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC(=O)CSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


